BenchChemオンラインストアへようこそ!

5-Bromo-7-chloro-1-methyl-1H-indazole

Tautomerism Hydrogen Bonding Structural Confirmation

5-Bromo-7-chloro-1-methyl-1H-indazole is a dihalogenated, N1-methylated indazole derivative with the molecular formula C₈H₆BrClN₂ and a molecular weight of 245.50 g/mol. It belongs to the indazole class of nitrogen-containing heterocycles—a privileged scaffold in medicinal chemistry due to its occurrence in kinase inhibitors, IDO/TDO inhibitors, and anti-inflammatory agents.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
Cat. No. B13839787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-chloro-1-methyl-1H-indazole
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2Cl)Br)C=N1
InChIInChI=1S/C8H6BrClN2/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,1H3
InChIKeyFJUWLVWSWROKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-chloro-1-methyl-1H-indazole (CAS 1782588-87-7) – Structural and Physicochemical Baseline for Procurement Evaluation


5-Bromo-7-chloro-1-methyl-1H-indazole is a dihalogenated, N1-methylated indazole derivative with the molecular formula C₈H₆BrClN₂ and a molecular weight of 245.50 g/mol . It belongs to the indazole class of nitrogen-containing heterocycles—a privileged scaffold in medicinal chemistry due to its occurrence in kinase inhibitors, IDO/TDO inhibitors, and anti-inflammatory agents . The compound is characterized by a bromine atom at the 5-position, a chlorine atom at the 7-position, and a methyl group at the N1 position of the indazole ring, generating a fixed, non-tautomeric structure with a predicted boiling point of 325.6±22.0 °C, density of 1.74±0.1 g/cm³, and a computed pKa of −0.90±0.30 .

Why 5-Bromo-7-chloro-1-methyl-1H-indazole Cannot Be Replaced by Generic Indazole Analogs in Research and Development Pipelines


Indazole-based building blocks with similar core structures cannot be interchanged generically because small variations in N-substitution and halogen regiochemistry produce discrete, non-overlapping property profiles that directly affect synthetic utility, tautomeric behavior, and biological target engagement . The N1-methyl group in this compound irreversibly eliminates the prototropic annular tautomerism (1H ↔ 2H) inherent to NH-indazoles, locks the hydrogen bond donor count to zero, and raises lipophilicity relative to the N1-H parent—altering solubility, membrane permeability, and metabolic stability in ways that cannot be replicated by mono-halogenated or regioisomeric analogs . Furthermore, the 5-Br/7-Cl halogen pair provides a reactivity differential (Br >> Cl in Pd-catalyzed cross-couplings) that enables chemoselective sequential functionalization, a capability absent in symmetrical dihalo or mono-halo indazoles [1]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 5-Bromo-7-chloro-1-methyl-1H-indazole vs. Closest Analogs


Elimination of Annular Tautomerism and Hydrogen Bond Donor Capacity vs. 5-Bromo-7-chloro-1H-indazole

5-Bromo-7-chloro-1-methyl-1H-indazole eliminates the prototropic annular tautomerism (1H ↔ 2H equilibrium) that complicates the synthesis, purification, and biological interpretation of its NH-indazole parent, 5-bromo-7-chloro-1H-indazole (CAS 635712-44-6). N1-methylation irreversibly fixes the indazole scaffold into a single, structurally unambiguous 1H configuration, removing the possibility of regioisomeric mixtures that are commonly observed during N-alkylation of NH-indazoles under basic conditions [1]. Concomitantly, the N1-methyl group eliminates the sole hydrogen bond donor (HBD) present in the parent, reducing the HBD count from 1 to 0, while retaining one hydrogen bond acceptor (HBA) [2]. This alteration is significant for structure-activity relationship (SAR) studies, as N1-methylation is routinely employed as a control to determine whether an N–H hydrogen bond is required for target binding .

Tautomerism Hydrogen Bonding Structural Confirmation

Increased Lipophilicity (LogP Shift) Relative to 5-Bromo-7-chloro-1H-indazole Parent

N1-methylation increases the lipophilicity of the indazole scaffold. The parent compound 5-bromo-7-chloro-1H-indazole has an experimentally derived ACD/LogP of 3.14 and an XLogP3 of 3.3 [1]. While the experimental logP of the target N1-methyl compound has not been directly determined, the effect of N1-methylation on indazole logP can be inferred from the 1H-indazole vs. 1-methyl-1H-indazole pair, where logP increases from approximately 1.82–1.93 to 2.1 (a ΔlogP of +0.17 to +0.28) [2][3]. Applying this class-level increment, the estimated logP of 5-bromo-7-chloro-1-methyl-1H-indazole falls in the range of 3.3–3.6. By comparison, the mono-halogenated analog 5-bromo-1-methyl-1H-indazole (CAS 465529-57-1) has a lower LogP of 2.34 [4], demonstrating that the additional 7-chloro substituent contributes approximately +1.0 to +1.3 log units of lipophilicity beyond what N1-methylation alone provides.

Lipophilicity LogP Drug-likeness

Chemoselective Cross-Coupling Reactivity Differential: 5-Br vs. 7-Cl Enables Sequential Diversification

The 5-bromo-7-chloro substitution pattern provides a built-in reactivity gradient for palladium-catalyzed cross-coupling reactions, with the C5–Br bond being significantly more reactive toward oxidative addition than the C7–Cl bond. This well-established reactivity order (Ar–I > Ar–Br >> Ar–Cl) enables chemoselective sequential functionalization: the 5-bromo site can be coupled first (e.g., via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions), leaving the 7-chloro site intact for a subsequent orthogonal coupling [1][2]. By contrast, the symmetrical dihalo analog 5,7-dibromo-1-methyl-1H-indazole lacks this discrimination, while 5-bromo-1-methyl-1H-indazole (CAS 465529-57-1) offers only a single coupling handle, limiting diversification potential to one step [3]. The N1-methyl group further enhances synthetic utility by preventing N–H deprotonation under the basic conditions commonly employed in Pd-catalyzed couplings (e.g., K₂CO₃, Cs₂CO₃), which can otherwise lead to competing N-arylation or catalyst poisoning in NH-indazoles [1].

Cross-Coupling Chemoselectivity Suzuki-Miyaura

Altered Physicochemical Handling Properties vs. 5-Bromo-7-chloro-1H-indazole (NH-Parent)

N1-methylation alters the bulk physicochemical properties relevant to laboratory handling, purification, and storage. The target compound exhibits a predicted boiling point of 325.6±22.0 °C and a density of 1.74±0.1 g/cm³ , compared to the NH-parent compound 5-bromo-7-chloro-1H-indazole, which has a higher boiling point of 364.1 °C at 760 mmHg and a higher density of 1.878 g/cm³ [1]. The lower boiling point (-38.5 °C) and reduced density (-0.14 g/cm³) of the N1-methyl derivative are consistent with the replacement of the intermolecular N–H···N hydrogen bonding network present in the NH-parent with weaker dipole-dipole and van der Waals interactions [2]. The NH-parent also exhibits a relatively high melting point of approximately 205 °C [1], whereas the N1-methyl analog, lacking H-bond donors, is expected to have a significantly lower melting point, facilitating handling as a liquid or low-melting solid.

Physicochemical Properties Volatility Purification

Recommended Procurement Scenarios for 5-Bromo-7-chloro-1-methyl-1H-indazole Based on Quantitative Differentiation Evidence


Sequential Diversification of Kinase-Focused Compound Libraries via Chemoselective Cross-Coupling

The 5-Br/7-Cl reactivity gradient uniquely positions this compound for constructing kinase inhibitor libraries that require two sequential Pd-catalyzed coupling reactions at distinct positions of the indazole core. The 5-bromo site can be elaborated first via Suzuki-Miyaura coupling to install aryl or heteroaryl groups, while the 7-chloro site remains available for a subsequent Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions. This two-step, one-scaffold diversification strategy is not feasible with mono-halogenated N1-methyl indazoles or symmetrical dihalo analogs. The N1-methyl group ensures compatibility with the basic reaction conditions (K₂CO₃, Cs₂CO₃, NaOtBu) required for Pd-catalyzed couplings by preventing N–H deprotonation and competing N-arylation side reactions that plague NH-indazole building blocks [1].

SAR Studies Requiring a Non-Tautomeric, H-Bond Donor-Negative Indazole Control Probe

In structure-activity relationship campaigns where the role of the indazole N–H as a hydrogen bond donor must be interrogated, this compound serves as the definitive N-methyl control. The fixed 1H-tautomeric state (HBD = 0) eliminates both tautomerism-related ambiguity and the possibility of residual H-bond donation, enabling clean interpretation of whether target engagement requires the N–H donor. This is a standard medicinal chemistry practice for indazole-containing kinase inhibitors and IDO/TDO inhibitors, where the N1-methyl analog is paired with the NH-parent to isolate the contribution of the N–H hydrogen bond to potency and selectivity . The additional 7-chloro substituent provides a further dimension for probing halogen-bonding interactions in the target binding pocket, absent in the simpler 5-bromo-1-methyl-1H-indazole control compound.

Metabolic Stability Optimization in Indazole-Based Lead Series

The N1-methyl group blocks a primary site of phase I oxidative metabolism (N-demethylation requires CYP-mediated oxidation, which is generally slower than direct N–H oxidation or glucuronidation) and eliminates the potential for N-glucuronidation of the indazole NH—a known metabolic liability for NH-indazole drug candidates [2]. Simultaneously, the 7-chloro substituent provides a metabolically stable blocking group at a position that is otherwise susceptible to CYP-mediated aromatic hydroxylation. The increased lipophilicity (estimated logP 3.3–3.6) conferred by the combined 5-Br, 7-Cl, and N1-Me substitutions must be managed in the context of overall lead properties, but the building block provides a pre-optimized starting point for series requiring balanced metabolic stability and target engagement.

Synthesis of Indazole-Based IDO/TDO Dual Inhibitors and Immuno-Oncology Candidates

The N1-methyl-5-bromo-7-chloro substitution pattern aligns with the structural requirements described in patent literature for indazole-based IDO (indoleamine 2,3-dioxygenase) and TDO (tryptophan 2,3-dioxygenase) dual inhibitors, where specific halogen substitution on the benzenoid ring is critical for occupying the hydrophobic heme-binding pocket [3]. The 5-bromo and 7-chloro substituents can engage in halogen-bonding interactions with backbone carbonyls in the IDO active site, while the N1-methyl group fills a small lipophilic subpocket adjacent to the heme cofactor. This specific combination of substituents is not simultaneously available from the mono-halogenated N1-methyl indazole analogs (5-bromo-1-methyl-1H-indazole or 7-chloro-1-methyl-1H-indazole) or from the NH-parent compound, which lacks the N1-methyl group required for optimal pocket occupancy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-chloro-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.